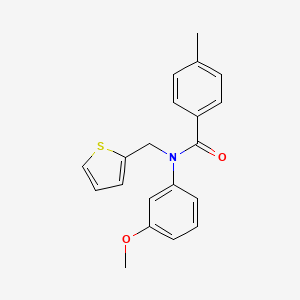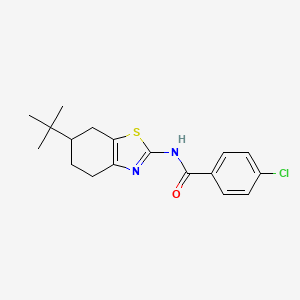![molecular formula C19H20N4O3 B11339824 N-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11339824.png)
N-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[2-oxo-2-(pyrrolidin-1-yl)éthyl]-1H-benzimidazol-2-yl}méthyl)furan-2-carboxamide est un composé organique complexe qui présente un noyau benzimidazole, un cycle pyrrolidine et un groupe furancarboxamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-({1-[2-oxo-2-(pyrrolidin-1-yl)éthyl]-1H-benzimidazol-2-yl}méthyl)furan-2-carboxamide implique généralement plusieurs étapes :
Formation du noyau benzimidazole : Elle peut être réalisée par condensation de l’o-phénylènediamine avec un acide carboxylique approprié ou ses dérivés en milieu acide.
Introduction du cycle pyrrolidine : Le cycle pyrrolidine peut être introduit par des réactions de substitution nucléophile, où un dérivé de pyrrolidine approprié réagit avec un intermédiaire électrophile.
Attachement du groupe furancarboxamide : Cette étape implique le couplage de l’intermédiaire benzimidazole-pyrrolidine avec un dérivé d’acide furancarboxylique, souvent en utilisant des agents de couplage comme l’EDCI ou le DCC en présence d’une base.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des cycles benzimidazole et pyrrolidine.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle présents dans la structure.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent se produire, en particulier au niveau des cycles benzimidazole et furan.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (pour la substitution électrophile) et des nucléophiles comme les amines ou les thiols (pour la substitution nucléophile) sont couramment utilisés.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes de benzimidazole, tandis que la réduction peut produire des dérivés alcools.
Applications De Recherche Scientifique
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé peut servir de sonde pour l’étude des processus biologiques impliquant des dérivés de benzimidazole et de pyrrolidine.
Médecine : En raison de ses caractéristiques structurales, il pourrait être étudié pour son potentiel en tant qu’agent thérapeutique, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Le composé pourrait trouver une application dans le développement de nouveaux matériaux ou en tant que catalyseur dans diverses réactions chimiques.
Mécanisme D'action
Le mécanisme par lequel N-({1-[2-oxo-2-(pyrrolidin-1-yl)éthyl]-1H-benzimidazol-2-yl}méthyl)furan-2-carboxamide exerce ses effets dépendrait de son application spécifique. Dans un contexte médical, il pourrait interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité par des interactions de liaison. Le noyau benzimidazole est connu pour sa capacité à interagir avec les acides nucléiques et les protéines, tandis que le cycle pyrrolidine peut améliorer l’affinité de liaison et la spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de pyrrolidine : Des composés comme la pyrrolidin-2-one et les pyrrolidine-2,5-diones partagent la structure du cycle pyrrolidine.
Dérivés de benzimidazole : Des composés tels que la benzimidazole-2-carboxamide et la benzimidazole-5-carboxamide sont structurellement apparentés.
Dérivés de furancarboxamide : Des composés comme la furan-2-carboxamide et ses dérivés sont similaires en structure.
Unicité
Ce qui distingue N-({1-[2-oxo-2-(pyrrolidin-1-yl)éthyl]-1H-benzimidazol-2-yl}méthyl)furan-2-carboxamide, c’est la combinaison de ces trois entités distinctes en une seule molécule, ce qui peut conférer des propriétés chimiques et biologiques uniques. Cette complexité structurale permet des interactions diverses avec les cibles biologiques, ce qui en fait un composé polyvalent pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C19H20N4O3 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c24-18(22-9-3-4-10-22)13-23-15-7-2-1-6-14(15)21-17(23)12-20-19(25)16-8-5-11-26-16/h1-2,5-8,11H,3-4,9-10,12-13H2,(H,20,25) |
Clé InChI |
XBKFXQFNKGVWQN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11339759.png)

![Dimethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11339773.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11339778.png)
![(5Z)-6-hydroxy-5-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11339782.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B11339784.png)
![5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11339787.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide](/img/structure/B11339791.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11339798.png)
![1-[(3-methylbenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide](/img/structure/B11339800.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11339804.png)
![N-(3-methoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339805.png)

